3-(Methoxymethoxy)-1-(4-methoxyphenyl)-4-(2-methylpropyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethoxy)-1-(4-methoxyphenyl)-4-(2-methylpropyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethoxy)-1-(4-methoxyphenyl)-4-(2-methylpropyl)azetidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a cyclization reaction involving a suitable precursor, such as a β-lactam intermediate. This step often requires the use of a strong base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF).
Introduction of the Methoxymethoxy Group: The methoxymethoxy group can be introduced through a nucleophilic substitution reaction. This step involves the reaction of a suitable methoxymethylating agent, such as methoxymethyl chloride, with the azetidinone intermediate in the presence of a base, such as potassium carbonate.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction. This step involves the reaction of the azetidinone intermediate with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethoxy)-1-(4-methoxyphenyl)-4-(2-methylpropyl)azetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride in the presence of potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Methoxymethoxy)-1-(4-methoxyphenyl)-4-(2-methylpropyl)azetidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Methoxymethoxy)-1-(4-methoxyphenyl)-4-(2-methylpropyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxymethoxy)-1-phenyl-4-(2-methylpropyl)azetidin-2-one
- 3-(Methoxymethoxy)-1-(4-methoxyphenyl)-4-ethylazetidin-2-one
- 3-(Methoxymethoxy)-1-(4-methoxyphenyl)-4-(2-methylpropyl)azetidin-2-thione
Uniqueness
3-(Methoxymethoxy)-1-(4-methoxyphenyl)-4-(2-methylpropyl)azetidin-2-one is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H23NO4 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
3-(methoxymethoxy)-1-(4-methoxyphenyl)-4-(2-methylpropyl)azetidin-2-one |
InChI |
InChI=1S/C16H23NO4/c1-11(2)9-14-15(21-10-19-3)16(18)17(14)12-5-7-13(20-4)8-6-12/h5-8,11,14-15H,9-10H2,1-4H3 |
InChI Key |
JCNAJUYJYMZUBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(C(=O)N1C2=CC=C(C=C2)OC)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.